2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole
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Overview
Description
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole is a heterocyclic compound that features a fused pyran and oxazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the chloromethyl group and the oxazole ring imparts unique chemical properties to the molecule, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(chloromethyl)oxazole with a suitable dihydropyran derivative in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the pyran moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and alkoxy derivatives.
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Products can include reduced oxazole or pyran derivatives.
Scientific Research Applications
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)oxazole: Shares the oxazole ring but lacks the fused pyran system.
6,7-Dihydro-4H-pyrano[3,4-d]oxazole: Lacks the chloromethyl group but retains the fused ring system.
2-(Bromomethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole is unique due to the combination of the chloromethyl group and the fused pyran-oxazole ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-3-7-9-5-4-10-2-1-6(5)11-7/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSQRDPKHQFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1OC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-56-5 |
Source
|
Record name | 2-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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